6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol
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Overview
Description
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with phenyl and phenylethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazinecarbothioamide, which is then cyclized with an appropriate aldehyde or ketone to form the triazine ring . The reaction conditions often require an alkaline medium and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl and phenylethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazine rings.
Scientific Research Applications
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The phenyl and phenylethylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Oxo-2-phenylethyl)sulfanyl]-2-phenyl-5-(triphenylphosphonio)-4-pyrimidinolate
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 6-Ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-phenyl-3-(2-phenylethylsulfanyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N3OS/c21-16-15(14-9-5-2-6-10-14)19-20-17(18-16)22-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
ZCSOEWCPEMCTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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